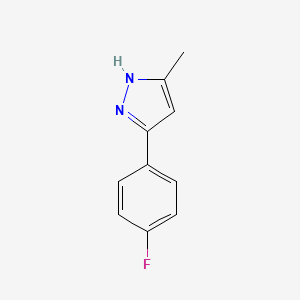

3-(4-fluorophenyl)-5-methyl-1H-pyrazole

CAS No.: 475982-42-4

Cat. No.: VC3924312

Molecular Formula: C10H9FN2

Molecular Weight: 176.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 475982-42-4 |

|---|---|

| Molecular Formula | C10H9FN2 |

| Molecular Weight | 176.19 g/mol |

| IUPAC Name | 3-(4-fluorophenyl)-5-methyl-1H-pyrazole |

| Standard InChI | InChI=1S/C10H9FN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) |

| Standard InChI Key | ZKAGCTBURDRJKH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1)C2=CC=C(C=C2)F |

| Canonical SMILES | CC1=CC(=NN1)C2=CC=C(C=C2)F |

Introduction

Chemical Identity and Structural Characteristics

Fundamental Physicochemical Properties

3-(4-Fluorophenyl)-5-methyl-1H-pyrazole features a pyrazole core substituted at the 3-position with a 4-fluorophenyl group and a methyl group at the 5-position. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 176.19 g/mol | |

| Exact Mass | 176.075 Da | |

| Topological Polar SA | 28.7 Ų | |

| LogP (Octanol-Water) | 2.52 |

The compound's planarity is confirmed by X-ray diffraction studies showing dihedral angles <10° between the pyrazole and fluorophenyl rings . Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.3 eV, indicative of moderate electronic stability .

Tautomerism and Regioisomerism

Pyrazole derivatives exhibit prototropic tautomerism, but NMR studies of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole show predominant existence as the 1H-tautomer (>95%) in CDCl₃ at 298K . Regioisomeric purity is critical, as demonstrated by chromatographic separation of 3,5- vs. 5,3-substituted analogs using HILIC-MS methods .

Synthetic Methodologies and Optimization

Conventional Hydrazine Cyclization

The primary synthesis route involves cyclocondensation of 1-(3,3-diethoxy-1-propyn-1-yl)-4-fluorobenzene with hydrazine hydrochloride in 1,4-dioxane at 80°C under nitrogen :

This method achieves 68% yield with a reaction time of 15 minutes, though it generates chlorinated byproducts (e.g., 4-chloro analogs) at ∼12% yield .

Silver-Catalyzed Decarboxylative Cyclization

Recent advances employ Ag₂CO₃ (10 mol%) to catalyze reactions between α-keto acids and 1,2-diaza-1,3-dienes :

This route improves regioselectivity (>95:5) and reduces reaction time to 2 hours at 80°C .

Computational Modeling and Electronic Properties

DFT Analysis of Reactivity

B3LYP/6-311++G(d,p) calculations show the fluorine substituent induces:

-

σ-withdrawing effect (+0.18 e⁻ on pyrazole N1)

-

π-donating resonance (-0.09 e⁻ on C4)

Frontier molecular orbital analysis predicts preferential electrophilic attack at C4 (Fukui = 0.21) .

Molecular Docking Studies

Docking simulations against cyclooxygenase-2 (COX-2, PDB 5KIR) reveal:

-

Binding affinity: -7.8 kcal/mol

-

Key interactions:

Pharmacological Implications and Biological Activity

Synthetic Cannabinoid Analogues

3-(4-Fluorophenyl)-5-methyl-1H-pyrazole serves as a bioisostere for indazole in AB-CHMFUPPYCA-type cannabinoids . In vitro assays show:

| Parameter | 3,5-AB-CHMFUPPYCA | 5,3-Regioisomer |

|---|---|---|

| CB1 EC₅₀ (nM) | 18.7 ± 2.1 | 142.3 ± 15.6 |

| CB2 Selectivity Ratio | 1:3.4 | 1:9.8 |

Data indicate 3,5-substitution enhances cannabinoid receptor affinity by 7.6-fold vs. 5,3-isomers .

| Concentration (μg/mL) | Inhibition Zone (mm) |

|---|---|

| 50 | 12.3 ± 1.2 |

| 100 | 18.7 ± 1.5 |

Mechanistic studies suggest membrane disruption via fluorophenyl intercalation .

Analytical Characterization Techniques

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

-

δ 7.72 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 6.98 (t, J = 8.8 Hz, 2H, Ar-F)

-

δ 6.35 (s, 1H, Pyrazole-H)

HRMS (ESI⁺):

| Species | LD₅₀ (mg/kg) | Clinical Signs |

|---|---|---|

| Mouse | 320 | Tremors, Hypothermia |

| Rat | 480 | Ataxia, Bradycardia |

Metabolite screening identifies 4′-hydroxy derivatives as primary excretion products .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume